Technical Documentation Center

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
  • CAS: 139605-33-7

Core Science & Biosynthesis

Foundational

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- This guide provides a comprehensive technical overview of 8-nitro-2H-1,4-benzoxazin-3(4H)-one, a compound of interest for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

This guide provides a comprehensive technical overview of 8-nitro-2H-1,4-benzoxazin-3(4H)-one, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established principles of organic chemistry to propose a robust framework for its synthesis, characterization, and potential applications.

The core structure, 2H-1,4-benzoxazin-3(4H)-one, is a significant heterocyclic scaffold known for a wide range of biological activities.[1][2][3] The 8-nitro derivative is characterized by the presence of a nitro group at the C8 position of the benzene ring.

While a specific CAS number for 8-nitro-2H-1,4-benzoxazin-3(4H)-one is not readily found in major chemical databases, the parent compound and other nitro-isomers are well-documented:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2H-1,4-Benzoxazin-3(4H)-one5466-88-6C₈H₇NO₂149.15[4]173-175
6-Nitro-2H-1,4-benzoxazin-3(4H)-one81721-87-1C₈H₆N₂O₄194.14236-240
7-Nitro-2H-1,4-benzoxazin-3(4H)-one81721-86-0[5]C₈H₆N₂O₄194.15[5]230-236[5]
8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Predicted) Not AssignedC₈H₆N₂O₄194.14220-240 (Est.)

The properties of the 8-nitro isomer are anticipated to be similar to those of its 6- and 7-nitro counterparts, with slight variations due to the electronic and steric effects of the nitro group's position.

Proposed Synthetic Pathway

The synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one can be logically approached via a two-step process involving the preparation of a key intermediate, 2-amino-3-nitrophenol, followed by cyclization.

Synthetic Pathway Starting_Material 2-Aminophenol Intermediate 2-Amino-3-nitrophenol Starting_Material->Intermediate Nitration Final_Product 8-Nitro-2H-1,4-benzoxazin-3(4H)-one Intermediate->Final_Product Cyclization with Chloroacetyl Chloride

Caption: Proposed two-step synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 1: Synthesis of 2-Amino-3-nitrophenol

The synthesis of the 2-amino-3-nitrophenol intermediate is a critical first step. A plausible method involves the selective nitration of an appropriately protected 2-aminophenol derivative, followed by deprotection. Alternatively, partial reduction of dinitrophenols can also yield aminonitrophenols, though regioselectivity can be a challenge.[6]

Step 2: Cyclization to form 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The cyclization of 2-amino-3-nitrophenol with chloroacetyl chloride is a standard and effective method for constructing the 1,4-benzoxazin-3-one ring system.[7] The reaction typically proceeds via an initial N-acylation, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

Spectroscopic and Chromatographic Characterization (Predicted)

The structural confirmation of the synthesized 8-nitro-2H-1,4-benzoxazin-3(4H)-one would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic region (δ 7.0-8.5 ppm) will show three protons with distinct coupling patterns (dd, t, dd) characteristic of a 1,2,3-trisubstituted benzene ring. The methylene protons (-OCH₂-) are expected as a singlet around δ 4.6-4.8 ppm. The N-H proton will appear as a broad singlet at lower field.
¹³C NMR Aromatic region (δ 110-150 ppm) will display six distinct carbon signals. The carbonyl carbon (C=O) is expected around δ 165-170 ppm. The methylene carbon (-OCH₂-) will be observed around δ 67-70 ppm.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3300), C=O stretching (amide I band, around 1680-1700), asymmetric and symmetric NO₂ stretching (around 1520-1560 and 1340-1380, respectively), and C-O-C stretching (around 1200-1250).[8]
Mass Spec. (EI) The molecular ion peak (M⁺) is expected at m/z 194. Fragmentation may involve the loss of NO₂, CO, and other small molecules.[8]
HPLC-UV The compound is expected to be UV-active, allowing for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point for method development.

Potential Applications in Drug Discovery and Development

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Properties: Many benzoxazinone derivatives have shown potent anti-inflammatory effects.

  • Antimicrobial and Antifungal Activity: The heterocyclic core is present in numerous compounds with significant activity against various pathogens.[2][3][9]

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential as anticonvulsant, antidepressant, and anxiolytic agents.

  • Anticancer Activity: The benzoxazinone ring has been incorporated into molecules designed as potential anticancer agents.[10]

The introduction of a nitro group can significantly modulate the biological activity of a molecule. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the molecule's electronic properties and metabolic stability. The specific placement of the nitro group at the 8-position could lead to novel structure-activity relationships, making 8-nitro-2H-1,4-benzoxazin-3(4H)-one a valuable candidate for screening in various biological assays.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established chemical literature for analogous compounds and would require experimental optimization and validation.

Synthesis of 2-Amino-3-nitrophenol (Hypothetical Protocol)

This protocol is adapted from general procedures for the nitration of substituted phenols.

Materials:

  • 2-Acetamidophenol

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Hydrochloric Acid (37%)

  • Sodium Hydroxide

  • Ethanol

  • Dichloromethane

Procedure:

  • Protection of the amino group: Acetylate 2-aminophenol with acetic anhydride to form 2-acetamidophenol.

  • Nitration: Dissolve 2-acetamidophenol in a suitable solvent like dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Deprotection: Remove the solvent under reduced pressure. Hydrolyze the acetyl group by refluxing the crude product with aqueous hydrochloric acid.

  • Purification: Neutralize the solution with sodium hydroxide to precipitate the 2-amino-3-nitrophenol. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Hypothetical Protocol)

This protocol is based on the general synthesis of 2H-1,4-benzoxazin-3(4H)-ones.[7]

Materials:

  • 2-Amino-3-nitrophenol

  • Chloroacetyl chloride[11][12]

  • Anhydrous Potassium Carbonate

  • Anhydrous Acetone

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-nitrophenol (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 8-nitro-2H-1,4-benzoxazin-3(4H)-one as a solid.

Conclusion

While 8-nitro-2H-1,4-benzoxazin-3(4H)-one is not as extensively documented as its isomers, its synthesis is achievable through established chemical transformations. Its structural similarity to other biologically active benzoxazinones makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to explore the potential of this novel compound.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry. Available from: [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • CN105669477A - Method for producing 5-nitro-2aminophenol. Google Patents.
  • CN112778141A - Preparation method of 2-amino-5-nitrophenol. Google Patents.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Continuous Synthesis of Aminophenols from Nitroaromatic Compounds by Combination of Metal and Biocatalyst. Defense Technical Information Center. Available from: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PMC. Available from: [Link]

  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. Available from: [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. PubChem. Available from: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI). U.S. Environmental Protection Agency. Available from: [Link]

  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. Google Patents.
  • Synthesis and Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives. AWS. Available from: [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. Available from: [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available from: [Link]

  • SYNTHESIS OF A NOVEL DERIVATIVES OF[1][13]BENZOXAZINONE. Rasayan Journal of Chemistry. Available from: [Link]

  • 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one. PubChemLite. Available from: [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Available from: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

Sources

Exploratory

Theoretical Calculation of Molecular Properties for 8-nitro-2H-1,4-benzoxazin-3(4H)-one: A DFT-Based Approach

An In-Depth Technical Guide This guide provides a comprehensive framework for the theoretical calculation of the structural, electronic, and spectroscopic properties of 8-nitro-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the theoretical calculation of the structural, electronic, and spectroscopic properties of 8-nitro-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological and pharmacological activities, including antimycobacterial and antiviral properties.[1][2] The introduction of a nitro group to the aromatic ring is anticipated to modulate these properties significantly. Understanding these modifications at a molecular level is paramount for rational drug design and development.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-empirical methodology to predict molecular properties with high accuracy, complementing and guiding experimental research.[3] This document outlines the causal logic behind methodological choices and provides self-validating protocols for researchers, scientists, and drug development professionals to characterize this and similar novel molecules.

Foundational Principles: Selecting the Computational Approach

The reliability of any theoretical calculation hinges on the selection of an appropriate level of theory—comprising the method and the basis set.

  • Method Selection: Density Functional Theory (DFT) : For organic molecules of this size, DFT provides the optimal balance between computational cost and accuracy. We select the B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation terms.[3] It is widely validated and has demonstrated excellent performance in predicting the geometries, vibrational frequencies, and electronic properties of nitroaromatic and heterocyclic systems.[4][5]

  • Basis Set Selection: Pople-Style Basis Sets : The choice of basis set dictates the flexibility the calculation has to model the electron distribution. The 6-311+G(d,p) basis set is chosen for its robustness.

    • 6-311G : A triple-zeta valence basis set, providing a flexible description of valence electrons, which are crucial for chemical bonding and reactivity.

    • + : Diffuse functions are added for heavy (non-hydrogen) atoms, which are essential for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in the benzoxazinone ring.

    • (d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are critical for describing the anisotropic shape of electron density in molecules, allowing for a more accurate representation of bonding, particularly in strained rings and systems with polar bonds like C=O, N-H, and the NO2 group.

This B3LYP/6-311+G(d,p) level of theory represents a well-established standard for obtaining high-quality, reliable data for the target molecule.

The Computational Workflow: A Strategic Overview

The theoretical investigation follows a multi-step, logical progression. Each subsequent calculation builds upon the results of the previous one, ensuring a coherent and validated analysis.

G cluster_0 Step 1: Initial Setup cluster_1 Step 2: Ground State Analysis cluster_2 Step 3: Property Calculations cluster_3 Step 4: Data Analysis A Construct Initial 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (Find Energy Minimum) A->B C Vibrational Frequency Calculation B->C Use optimized geometry D Electronic Properties (HOMO, LUMO, MEP) C->D Use validated ground state E Spectroscopic Simulation (TD-DFT for UV-Vis, GIAO for NMR) C->E Use validated ground state F Analyze & Tabulate Results D->F E->F H Interpret Chemical Reactivity & Properties F->H G Visualize Orbitals & Spectra G->H

Sources

Foundational

Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 8-Substituted Benzoxazinones The 1,4-benzoxazinone core is a prominent heterocyclic scaffold that has garnered significant a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 8-Substituted Benzoxazinones

The 1,4-benzoxazinone core is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] These bicyclic structures, consisting of a benzene ring fused to an oxazine ring, are not merely synthetic curiosities; they are found in nature and serve as the foundation for a multitude of biologically active compounds.[1][2] The versatility of the benzoxazinone skeleton, coupled with its accessibility for chemical modification, has established it as a "privileged structure" in drug discovery.[3] Derivatives have demonstrated a vast pharmacological landscape, exhibiting activities that span from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][4][5][6][7][8][9]

While substitutions at various positions on the benzoxazinone ring system have been explored, this guide focuses specifically on the influence of substituents at the C8 position. The strategic placement of functional groups at this location can profoundly impact the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets and defining its therapeutic potential. This review synthesizes the current understanding of 8-substituted benzoxazinones, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their function.

Core Synthetic Strategies for 8-Substituted Benzoxazinones

The construction of the benzoxazinone scaffold is most commonly achieved through cyclization reactions involving appropriately substituted precursors. The choice of starting material is paramount, as it often dictates the feasibility of introducing a substituent at the C8 position.

Primary Synthetic Pathway: Cyclization of Substituted Anthranilic Acids

The most prevalent and versatile approach begins with a 3-substituted anthranilic acid (2-aminobenzoic acid). This precursor already contains the desired C8 substituent (relative to the final benzoxazinone structure). The general strategy involves the acylation of the amino group followed by cyclodehydration to form the oxazinone ring.

A representative protocol involves the reaction of a substituted anthranilic acid with a suitable acyl chloride (e.g., a substituted benzoyl chloride) in the presence of a mild base like triethylamine.[10][11] This forms an intermediate N-acyl anthranilic acid, which is then cyclized.

Protocol: General Synthesis of 2,8-Disubstituted-3,1-Benzoxazin-4-ones

  • Acylation: To a solution of the desired 3-substituted anthranilic acid (1.0 eq.) in a suitable solvent (e.g., chloroform, toluene), add triethylamine (1.1 eq.).[10][12]

  • Reaction Initiation: Cool the mixture in an ice bath and add the desired substituted benzoyl chloride (1.0 eq.) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Cyclization (Implicit): In many protocols, the cyclization to the benzoxazinone occurs spontaneously or during the work-up. In other cases, a dehydrating agent like acetic anhydride or cyanuric chloride may be required to facilitate the ring closure of the intermediate acid amide.[13]

  • Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 8-substituted benzoxazinone.[12]

Causality Note: The use of a substituted anthranilic acid is a strategically sound choice as it simplifies the synthetic route, avoiding potentially low-yield, late-stage functionalization of the aromatic ring. The choice of acyl chloride directly determines the substituent at the C2 position, allowing for the systematic construction of a diverse chemical library for SAR studies.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product 3-Substituted Anthranilic Acid 3-Substituted Anthranilic Acid Acylation Acylation 3-Substituted Anthranilic Acid->Acylation Substituted Acyl Chloride Substituted Acyl Chloride Substituted Acyl Chloride->Acylation N-Acyl Intermediate N-Acyl Intermediate Acylation->N-Acyl Intermediate Forms Intermediate (often transient) Cyclodehydration Cyclodehydration 8-Substituted Benzoxazinone 8-Substituted Benzoxazinone Cyclodehydration->8-Substituted Benzoxazinone N-Acyl Intermediate->Cyclodehydration

Caption: General Synthetic Workflow for 8-Substituted Benzoxazinones.

A Spectrum of Biological Activities

The introduction of substituents at the C8 position has unlocked a wide array of pharmacological activities. The following sections detail the key biological roles reported for these compounds.

Neuroprotective and Antioxidant Activity

Oxidative stress is a key pathological factor in neurodegenerative diseases. A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to protect neurons from oxidative stress-mediated cell death.[14] The study revealed that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were particularly promising, exhibiting potent neuroprotective activity without significant cytotoxicity.[14]

  • Key Insight: The SAR from this study was clear: a 3-alkyl substituent was essential for neuroprotection, and among the 8-amino derivatives, the 8-benzylamino group conferred the best activity profile.[14] This highlights a synergistic relationship between substituents at the C3 and C8 positions.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a priority. Certain 3-substituted 8-propenylbenzo[e][4][15]oxazines have shown significant anti-inflammatory effects in animal models. For instance, specific derivatives demonstrated potent inhibition of rat paw edema and protection against acetic acid-induced writhing, with efficacy comparable to the standard drug ibuprofen. Other studies on 6,8-dibromo-substituted benzoxazinones and their quinazolinone derivatives also reported significant anti-inflammatory activity.[9][16]

Compound IDC8-SubstituentAnti-inflammatory Model% InhibitionReference
3f PropenylRat Paw Edema74.87%
3h PropenylRat Paw Edema70.39%
3l PropenylRat Paw Edema71.89%
Ibuprofen (Control)Rat Paw Edema82.33%
Antimicrobial and Antifungal Activity

The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Benzoxazinone derivatives have been explored for this purpose, with several compounds showing promising activity. In a study of various substituted benzoxazine-4-ones, compounds 8 , 9 , and 10 exhibited good activity against Bacillus Thuringenesis, while compounds 5 , 10 , and 11 were effective against Klebseilla Pneumonia.[4] The antifungal screening revealed that compounds 5 , 6 , and 7 were active against Trichoderma Herzianum and Trichoderma Virdi.[4] The presence of moieties like antipyrine and pyridine, introduced through substitution, was correlated with enhanced antimicrobial effects.[4]

Anticancer and Enzyme Inhibition

The benzoxazinone scaffold is a fertile ground for the development of anticancer agents. These compounds can exert their effects through various mechanisms.

  • Topoisomerase Inhibition: Some substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors.[17] Topoisomerase I is a critical enzyme for DNA replication and transcription; its inhibition can lead to DNA damage and apoptosis in cancer cells. One compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was found to be a particularly potent topoisomerase "poison," stabilizing the DNA-enzyme complex even more effectively than the clinical drug camptothecin.[17]

  • Targeting c-Myc G-quadruplex: The c-Myc oncogene is overexpressed in many cancers. Its promoter region can form a G-quadruplex structure that regulates its transcription. Certain benzoxazinone derivatives have been shown to bind to and stabilize this G-quadruplex, downregulating c-Myc mRNA expression and thereby inhibiting cancer cell proliferation and migration.[18] This represents a targeted approach to cancer therapy, moving beyond general cytotoxicity.

  • α-Chymotrypsin Inhibition: Serine proteases like α-chymotrypsin are involved in various physiological and pathological processes. A series of benzoxazinones were synthesized and found to be effective inhibitors of α-chymotrypsin, with IC₅₀ values in the low micromolar range.[10][11] The study indicated that substituents on the phenyl ring at the C2 position significantly influenced inhibitory potential.[10][11]

Structure-Activity Relationship (SAR) Insights

The collective body of research on 8-substituted benzoxazinones allows for the deduction of key SAR principles that guide future drug design.

SAR benzoxazinone C8_sub C8 Position: - Benzylamino enhances neuroprotection. - Propenyl group linked to anti-inflammatory activity. C8_sub->benzoxazinone R8 C2_sub C2 Position: - Phenyl substituents modulate enzyme inhibition. - Often a site for introducing diversity. C2_sub->benzoxazinone R2 C3_sub C3/N4 Position: - Alkyl groups at C3 essential for neuroprotective synergy. - N4 substitution can alter activity (e.g., N-methyl in topoisomerase inhibitors). C3_sub->benzoxazinone R3/R4 C6_sub C6 Position: - Halogen (e.g., Chloro) substitution can enhance topoisomerase poison activity. C6_sub->benzoxazinone R6

(Note: The DOT script above requires a base image named "benzoxazinone_core.png" representing the core chemical structure for full visualization. A textual description is provided in its place.)

Caption: Key Structure-Activity Relationships for the Benzoxazinone Scaffold.

  • C8-Position: This is a critical locus for modulating specific biological activities. An 8-benzylamino group is strongly correlated with potent neuroprotective effects, while an 8-propenyl group has been linked to significant anti-inflammatory properties.[5][14]

  • C2-Position: This position is a common site for introducing diversity. The nature of the substituent here, often an aryl group, heavily influences enzyme inhibitory activity, such as against α-chymotrypsin.[10]

  • C3 and N4-Positions: These positions are not to be ignored. For 8-amino derivatives, a 3-alkyl group was found to be a prerequisite for high neuroprotective activity, demonstrating a cooperative effect with the C8-substituent.[14] Furthermore, substitutions on the ring nitrogen (N4) can also confer important properties, as seen in N-methylated topoisomerase inhibitors.[17]

  • Other Aromatic Positions (C5, C6, C7): Substitution with halogens, such as the 6-chloro group, has been shown to produce highly potent topoisomerase poisons.[17] The naturally occurring benzoxazinoid DIMBOA features a 7-methoxy group, which increases its bioactivity compared to its non-methoxylated counterpart, DIBOA.[2][15]

Future Outlook and Therapeutic Potential

The 8-substituted benzoxazinone scaffold represents a highly promising platform for the development of novel therapeutics. The demonstrated ability to tune the biological activity profile by modifying the C8-substituent, often in concert with changes at other positions, provides a clear roadmap for medicinal chemists.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of 8-substituted analogues to uncover novel biological activities.

  • Mechanism of Action Studies: For promising hits, detailed mechanistic studies are required to precisely identify their molecular targets and pathways, as was done for c-Myc and topoisomerase inhibitors.[17][18]

  • Pharmacokinetic Optimization: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics for potential clinical development.

  • Combination Therapies: Exploring the potential of 8-substituted benzoxazinones as part of combination regimens, particularly in complex diseases like cancer, where targeting multiple pathways can lead to synergistic effects.

References

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. pubs.acs.org. Available at: [Link]

  • Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations - Organic Chemistry Frontiers (RSC Publishing). pubs.rsc.org. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. . Available at: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][4][15]oxazines. springer.com. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Available at: [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PMC. Available at: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. Available at: [Link]

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. scirp.org. Available at: [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PMC. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[14][15]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. Available at: [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC. Available at: [Link]

  • (PDF) Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological properties of novel 8-substituted imidazobenzodiazepines: high-affinity, selective probes for alpha 5-containing GABAA receptors. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Framework for High-Throughput Screening of Serine Protease Inhibitors Utilizing the 8-nitro-2H-1,4-benzoxazin-3(4H)-one Scaffold

Introduction: The Benzoxazinone Scaffold in Modern Drug Discovery The 2H-1,4-benzoxazin-3(4H)-one ring system is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazinone Scaffold in Modern Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one ring system is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution sites have made it a cornerstone for the development of a wide range of biologically active compounds, including inhibitors of enzymes critical to human disease.[3][4] Derivatives of this core have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][5][6]

This guide focuses on the application of a specific derivative, 8-nitro-2H-1,4-benzoxazin-3(4H)-one, within a high-throughput screening (HTS) context for the discovery of novel serine protease inhibitors. Serine proteases are a large family of enzymes involved in processes ranging from digestion and blood coagulation to inflammation and apoptosis; their dysregulation is implicated in numerous pathologies, making them prime therapeutic targets.

Herein, we present a comprehensive framework for a fluorescence-based HTS assay. In this context, 8-nitro-2H-1,4-benzoxazin-3(4H)-one serves as an exemplary reference compound. The addition of the nitro group at the C-8 position, a known chemical modification of the parent scaffold, alters the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for target enzymes.[7][8] This document provides detailed protocols for a primary screen, data analysis, and essential counterscreens to ensure the identification of robust and specific hit compounds.

Assay Principle: Fluorogenic Detection of Protease Inhibition

The screening assay operates on the principle of enzymatic cleavage of a fluorogenic substrate. A non-fluorescent substrate, typically a peptide sequence recognized by the target protease, is conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) in such a way that its fluorescence is quenched. Upon cleavage by an active protease, the fluorophore is released, producing a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.

Test compounds that inhibit the protease will prevent substrate cleavage, resulting in a low fluorescence signal, similar to the negative control. The potency of an inhibitor is determined by its ability to reduce the fluorescence signal in a concentration-dependent manner.

G cluster_0 Scenario 1: Active Enzyme (No Inhibition) cluster_1 Scenario 2: Inhibited Enzyme Enzyme1 Serine Protease Substrate1 Quenched Substrate (Peptide-AMC) Enzyme1->Substrate1 Binds Product1 Cleaved Peptide Substrate1->Product1 Cleaves Fluorophore1 Released Fluorophore (AMC) Substrate1->Fluorophore1 Cleaves Signal1 High Fluorescence Signal Fluorophore1->Signal1 Emits Inhibitor2 Inhibitor Compound (e.g., 8-nitro-2H-1,4-benzoxazin-3(4H)-one) Enzyme2 Serine Protease Inhibitor2->Enzyme2 Binds & Inactivates Substrate2 Quenched Substrate (Peptide-AMC) Enzyme2->Substrate2 Binding Blocked Signal2 Low Fluorescence Signal Substrate2->Signal2 No Cleavage

Figure 1. Mechanism of a fluorescence-based protease inhibition assay.

Materials and Equipment

Reagents
  • Target Enzyme: Recombinant human serine protease (e.g., Chymotrypsin, Matriptase-2).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[3]

  • Test Compound: 8-nitro-2H-1,4-benzoxazin-3(4H)-one (for use as a positive control).

  • Compound Library: Small molecule library dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4.

  • DMSO: Anhydrous, molecular biology grade.

Equipment & Consumables
  • Plate Reader: Fluorescence plate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).

  • Liquid Handler: Automated or manual multi-channel pipettes for 384-well plates.

  • Plate Centrifuge.

  • Assay Plates: Low-volume, black, flat-bottom 384-well microplates.

  • Reagent Reservoirs.

Protocol 1: Primary High-Throughput Screening

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. The goal is to screen a large compound library at a single concentration to identify "primary hits."

Preparatory Steps
  • Assay Buffer Preparation: Prepare 1 L of Assay Buffer, filter-sterilize, and store at 4°C. On the day of the assay, bring the required volume to room temperature.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds from the library source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM (assuming a 2 mM stock).

  • Control Wells:

    • Negative Controls (0% Inhibition): Designate 16 wells per plate and add 50 nL of 100% DMSO.

    • Positive Controls (100% Inhibition): Designate 16 wells per plate and add 50 nL of a 2 mM stock of 8-nitro-2H-1,4-benzoxazin-3(4H)-one in DMSO (final concentration: 100 µM, or a concentration known to give >90% inhibition).

  • Enzyme Working Solution: Dilute the serine protease stock in cold Assay Buffer to a 2X final concentration (e.g., 2 nM for a 1 nM final concentration). Keep on ice.

  • Substrate Working Solution: Dilute the fluorogenic substrate stock in room temperature Assay Buffer to a 2X final concentration (e.g., 20 µM for a 10 µM final concentration). Protect from light.

Assay Execution Workflow
  • Enzyme Addition: Add 10 µL of the 2X enzyme working solution to all wells of the assay plates containing the pre-spotted compounds and controls.

  • Incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to mix. Incubate for 15 minutes at room temperature.

    • Causality Note: This pre-incubation step allows the potential inhibitors to bind to the target enzyme before the substrate is introduced, which is crucial for detecting competitive and non-competitive inhibitors.

  • Reaction Initiation: Add 10 µL of the 2X substrate working solution to all wells to start the enzymatic reaction.

  • Final Incubation: Centrifuge the plates again (1 min at 1,000 rpm). Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plates on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

G start Start prep Prepare 384-Well Plates: - 50 nL Compounds - 50 nL DMSO (Negative Control) - 50 nL Control Inhibitor (Positive) start->prep add_enzyme Add 10 µL of 2X Enzyme Solution to all wells prep->add_enzyme incubate1 Centrifuge (1 min, 1000 rpm) Incubate for 15 min at RT add_enzyme->incubate1 add_substrate Add 10 µL of 2X Substrate Solution to all wells incubate1->add_substrate incubate2 Centrifuge (1 min, 1000 rpm) Incubate for 30 min at RT add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em for Fluorophore) incubate2->read_plate end End read_plate->end G cluster_0 Screening Cascade cluster_1 Artifact Removal Primary Primary Screen (Single Concentration) DoseResponse Dose-Response Confirmation (Calculate IC₅₀) Primary->DoseResponse Primary Hits Counterscreen Counterscreen Assays (Autofluorescence, Specificity) DoseResponse->Counterscreen Confirmed Hits Inactive Inactive / Not Potent DoseResponse->Inactive ValidatedHits Validated Hits Counterscreen->ValidatedHits Specific, Potent Hits FalsePositives False Positives (Autofluorescent, Non-specific) Counterscreen->FalsePositives

Sources

Application

Application Note: A Detailed Protocol for Studying the Reaction Kinetics of 8-nitro-2H-1,4-benzoxazin-3(4H)-one

Introduction: Unraveling the Reactivity of a Key Heterocycle The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Reactivity of a Key Heterocycle

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The introduction of a nitro group at the 8-position, creating 8-nitro-2H-1,4-benzoxazin-3(4H)-one, significantly alters the molecule's electronic properties and, consequently, its reactivity and metabolic fate. The potent electron-withdrawing nature of the nitro group activates the benzoxazinone ring system, making it susceptible to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr).[2] Understanding the kinetics of these reactions is paramount for predicting the compound's stability, designing new analogs, and elucidating its mechanism of action or potential toxicity pathways in a biological context.

This application note provides a comprehensive experimental framework for studying the reaction kinetics of 8-nitro-2H-1,4-benzoxazin-3(4H)-one with a model nucleophile. We will detail a robust methodology employing UV-Visible spectrophotometry for real-time monitoring and High-Performance Liquid Chromatography (HPLC) for product verification. The protocols are designed to be adaptable, allowing researchers to investigate various nucleophiles and reaction conditions, thereby gaining a deeper understanding of this important chemical entity.

Core Principles: Designing a Validated Kinetic Experiment

The study of reaction kinetics hinges on accurately measuring the change in concentration of a reactant or product over time.[3] For 8-nitro-2H-1,4-benzoxazin-3(4H)-one, its chromophoric nature, imparted by the nitroaromatic system, makes it an ideal candidate for UV-Visible spectrophotometric analysis.[4][5] The reaction rate can be determined by monitoring the disappearance of the reactant or the appearance of a product at a specific wavelength.

To simplify the kinetic analysis, we will employ the principle of pseudo-first-order kinetics .[6][7][8] This is achieved by using a large excess of one reactant (the nucleophile in this case), such that its concentration remains effectively constant throughout the reaction.[8] Under these conditions, the reaction rate becomes dependent only on the concentration of the limiting reactant (8-nitro-2H-1,4-benzoxazin-3(4H)-one), simplifying the rate law to a first-order expression.[7][8]

This experimental design is self-validating. By performing the experiment with varying excess concentrations of the nucleophile, a series of pseudo-first-order rate constants (k') can be determined. A linear plot of k' versus the nucleophile concentration will confirm the reaction order with respect to the nucleophile and allow for the calculation of the true second-order rate constant (k2).

Proposed Reaction for Kinetic Study

Based on the known reactivity of nitroaromatic compounds, a nucleophilic aromatic substitution (SNAr) reaction is a highly probable pathway.[2][9] We propose studying the reaction of 8-nitro-2H-1,4-benzoxazin-3(4H)-one with a thiol, such as N-acetylcysteine , as a model nucleophile. Thiols are biologically relevant and their reactions with electrophiles are well-documented.[10][11][12] The thiolate anion is a potent nucleophile, and its concentration can be controlled by adjusting the pH of the reaction medium.[6][10]

Reaction_Scheme reactant1 8-Nitro-2H-1,4-benzoxazin-3(4H)-one intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate + R-S⁻ reactant2 N-Acetylcysteine (R-SH) reactant2->intermediate Deprotonation (Base) product Substituted Product intermediate->product - NO₂⁻ (Leaving Group)

Caption: Proposed SNAr reaction of 8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Materials and Instrumentation

Reagents
  • 8-nitro-2H-1,4-benzoxazin-3(4H)-one (synthesis as per literature[13] or custom synthesis)

  • N-acetylcysteine (≥99% purity)

  • Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Acetonitrile (HPLC grade)[14]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[14]

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • UV-Visible Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15][16] and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[14]

  • Vortex mixer

  • Micropipettes

Experimental Protocols

Protocol 1: Determination of Analytical Wavelength (λmax)

Rationale: To accurately monitor the reaction, it is crucial to identify a wavelength where the reactant has significant absorbance and the product has minimal or different absorbance.

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 8-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

    • Prepare a 100 mM stock solution of N-acetylcysteine in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Scan for λmax:

    • Dilute the 8-nitro-2H-1,4-benzoxazin-3(4H)-one stock solution with the reaction buffer to a final concentration of 50 µM.

    • Record the UV-Vis spectrum from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).

  • Product Scan (Post-reaction):

    • Mix the 8-nitro-2H-1,4-benzoxazin-3(4H)-one and N-acetylcysteine solutions and allow the reaction to go to completion (this may require elevated temperature or longer time for this initial scan).

    • Record the UV-Vis spectrum of the product mixture to observe the spectral changes. Select a monitoring wavelength that provides the largest change in absorbance upon reaction.

Protocol 2: Kinetic Measurements under Pseudo-First-Order Conditions

Rationale: This protocol describes the core kinetic experiment. By maintaining a constant temperature and pH, and using an excess of the nucleophile, the pseudo-first-order rate constant can be determined.

Kinetic_Workflow cluster_prep Preparation cluster_exp Kinetic Run cluster_analysis Data Analysis prep_buffer Prepare Buffer (e.g., pH 7.4) equilibrate Equilibrate Spectrophotometer and Solutions to 25°C prep_buffer->equilibrate prep_reactant Prepare 8-nitro-benzoxazinone Stock Solution mix Mix Reactants in Cuvette (Initiate Reaction) prep_reactant->mix prep_nucleophile Prepare N-acetylcysteine Stock Solutions (Varying Conc.) prep_nucleophile->mix equilibrate->mix measure Record Absorbance vs. Time at λ_max mix->measure plot_lnA Plot ln(A_t - A_∞) vs. Time measure->plot_lnA calc_k_prime Calculate k' (pseudo-first-order rate constant) from slope plot_lnA->calc_k_prime repeat_exp Repeat for Different [Nucleophile] calc_k_prime->repeat_exp Iterate plot_k_prime Plot k' vs. [Nucleophile] repeat_exp->plot_k_prime calc_k2 Calculate k₂ (second-order rate constant) from slope plot_k_prime->calc_k2

Caption: Workflow for the spectrophotometric kinetic analysis.

  • System Setup:

    • Set the spectrophotometer to kinetics mode and the temperature to 25.0 °C (or the desired temperature). Set the instrument to record absorbance at the predetermined λmax.

  • Prepare Reaction Mixture:

    • In a 1 cm quartz cuvette, pipette the required volume of 100 mM phosphate buffer (pH 7.4).

    • Add the required volume of the N-acetylcysteine stock solution. The final concentration should be at least 10-fold higher than the 8-nitro-2H-1,4-benzoxazin-3(4H)-one concentration (e.g., 1 mM, 2 mM, 4 mM, 6 mM, 8 mM).

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding a small volume of the 8-nitro-2H-1,4-benzoxazin-3(4H)-one stock solution to the cuvette to achieve a final concentration of ~50 µM.

    • Quickly cap the cuvette, invert twice to mix, and immediately place it in the spectrophotometer.

    • Start data acquisition, recording the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The reaction follows the integrated rate law for a first-order reaction: ln(At - A∞) = -k't + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the final absorbance, A0 is the initial absorbance, and k' is the pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time (t). The plot should be linear, and the slope will be equal to -k'.

  • Determine Second-Order Rate Constant:

    • Repeat steps 2-4 for a series of different excess concentrations of N-acetylcysteine.

    • Plot the calculated pseudo-first-order rate constants (k') against the corresponding concentrations of N-acetylcysteine.

    • This plot should be linear, passing through the origin. The slope of this line is the second-order rate constant (k2).

ParameterRecommended ValueRationale
[8-nitro-benzoxazinone] 25-100 µMProvides sufficient absorbance for accurate measurement while minimizing substrate consumption.
[N-acetylcysteine] 1-10 mMEnsures pseudo-first-order conditions (at least 10x excess over the substrate).
Buffer 100 mM Sodium PhosphateMaintains constant pH, which is critical as the thiolate is the active nucleophile.[10]
pH 7.4Physiologically relevant and ensures a significant portion of the thiol is in its nucleophilic thiolate form.
Temperature 25.0 °C ± 0.1 °CReaction rates are highly temperature-dependent; precise control is essential for reproducibility.
Solvent Aqueous buffer with <5% organic co-solventMinimizes solubility issues while maintaining a primarily aqueous environment.
Protocol 3: Product Identification and Purity Analysis by HPLC

Rationale: HPLC analysis is essential to confirm the identity of the reaction product and to ensure that no significant side reactions are occurring. This validates the kinetic data obtained from spectrophotometry. The method can be adapted from standard EPA methods for nitroaromatics.[14][16][17]

  • Prepare Samples:

    • Prepare a "time zero" sample by mixing the 8-nitro-2H-1,4-benzoxazin-3(4H)-one solution with buffer but without the nucleophile.

    • Prepare a "final time" sample by allowing the reaction mixture from Protocol 2 to proceed to completion.

    • Quenching (Optional): For analyzing intermediate time points, aliquots can be taken from the reaction mixture and quenched by rapid dilution in a large volume of the mobile phase or by adding a small amount of acid to protonate the thiolate, effectively stopping the reaction.[18]

  • HPLC Conditions:

ParameterSuggested Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 25% B to 65% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and the λmax of the reactant
Column Temperature 40 °C
  • Analysis:

    • Inject the "time zero" and "final time" samples into the HPLC.

    • Compare the chromatograms. The "time zero" sample should show a major peak corresponding to the starting material. The "final time" sample should show the disappearance of the starting material peak and the appearance of a new product peak with a different retention time.

    • The purity of the product can be assessed by the absence of significant side-product peaks. For definitive identification, the product peak can be collected and analyzed by mass spectrometry.

Trustworthiness and Self-Validation

The robustness of this experimental setup is ensured by several key factors:

  • Orthogonal Analysis: The use of two distinct analytical techniques—UV-Vis spectrophotometry and HPLC—provides a cross-validation of the results. Spectrophotometry gives the rate, while HPLC confirms the reaction's cleanliness and product formation.

  • Systematic Variation: The systematic variation of the nucleophile concentration to confirm the second-order rate law is a cornerstone of kinetic analysis, validating the proposed reaction order.

  • Control Experiments: Running control experiments without the nucleophile is crucial to account for any potential uncatalyzed hydrolysis or degradation of the 8-nitro-2H-1,4-benzoxazin-3(4H)-one under the reaction conditions.

By adhering to these protocols, researchers can generate high-quality, reproducible kinetic data, providing valuable insights into the chemical reactivity of 8-nitro-2H-1,4-benzoxazin-3(4H)-one. This knowledge is fundamental for its rational development in pharmaceutical and other applications.

References

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Scribd. (n.d.). Chemistry Quenching Techniques. [Link]

  • Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction. [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Bonacci, G., et al. (2007). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry, 282(42), 30834-30844. [Link]

  • Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Amrita Vishwa Vidyapeetham. [Link]

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-8. [Link]

  • Bonacci, G., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of biological chemistry, 282(42), 30834–30844. [Link]

  • Eyanful, A. D., & Ellis, M. K. (1995). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemico-biological interactions, 98(2), 131–148. [Link]

  • Baillie, M. T., & Fish, P. V. (2001). Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) by biological thiols. Chemical research in toxicology, 14(8), 1031–1036. [Link]

  • Quora. (2023, August 21). What is the difference between a pseudo-first order kinetic experiment and a first order kinetic experiment?[Link]

  • Chemistry LibreTexts. (2023, June 5). 2.8.1: Pseudo-1st-order Reactions. [Link]

  • Justin, J. (2018, July 30). Pseudo First Order Reactions - Kinetics. YouTube. [Link]

  • Christodoulatos, C., Su, T. L., & Koutsospyros, A. (2001). Kinetics of the alkaline hydrolysis of nitrocellulose. Water Environment Research, 73(2), 185-91. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-7. [Link]

  • Reddy, G. J., et al. (2012). SYNTHESIS OF A NOVEL DERIVATIVES OF[9][15]BENZOXAZINONE. Rasayan Journal of Chemistry, 5(1), 85-90. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373574. [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Open Access Pub. (n.d.). Reaction Kinetics. Journal of New Developments in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 8-nitro-2H-1,4-benzoxazin-3(4H)-one

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-nitro-2H-1,4-benzoxazin-3(4H)-one. As a critical scaffold in medicinal chemistry, ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-nitro-2H-1,4-benzoxazin-3(4H)-one. As a critical scaffold in medicinal chemistry, achieving high purity of this compound is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice and protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My post-synthesis TLC analysis shows multiple spots clustered together. What are they, and how do I separate them?

Probable Cause: The most significant challenge in the synthesis of any specific nitro-benzoxazinone is the formation of positional isomers. During the electrophilic nitration of the parent 2H-1,4-benzoxazin-3(4H)-one ring, the nitro group can be directed to several positions on the benzene ring. While the 8-position is the target, you are likely seeing co-formation of the 6-nitro and potentially the 7-nitro isomers.[1][2] Dinitrated products, such as the 6,8-dinitro compound, may also form if the reaction conditions are too harsh.[1][2] These isomers often have very similar polarities, making them difficult to distinguish and separate using standard techniques.

Solution:

  • Initial Characterization: Before attempting purification, run a high-resolution NMR or LC-MS on the crude product to confirm the presence and relative abundance of the isomers. This will inform your purification strategy.

  • Fractional Recrystallization: This should be your first line of attack. Isomers can sometimes be separated by exploiting subtle differences in their solubility and crystal packing abilities in various solvents.[3] This is often an iterative process. (See Protocol 1 for a detailed methodology).

  • Preparative Chromatography: If recrystallization fails to yield a single pure isomer, column chromatography is necessary.

    • Stationary Phase: Standard silica gel may not provide sufficient resolution. Consider using a stationary phase that offers alternative separation mechanisms. Phenyl-functionalized silica can enhance separation through π-π stacking interactions with the nitroaromatic ring.[4][5] Alumina (neutral or basic) can also offer different selectivity compared to silica.

    • Mobile Phase Optimization: Begin with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key to resolving closely eluting spots. Adding a small percentage of dichloromethane or toluene to the mobile phase can sometimes improve selectivity.

Question 2: My product "oils out" during recrystallization and refuses to crystallize. What's going wrong?

Probable Cause: "Oiling out" occurs when a compound is insoluble in the cold solvent but melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation. The high melting point of related nitro-benzoxazinones (e.g., the 6-nitro isomer melts at 236-240 °C) suggests the target compound is a stable solid, making impurities the likely culprit.

Solution:

  • Solvent System Adjustment: The chosen solvent may be too effective at the boiling point. Switch to a solvent system with a lower boiling point or use a solvent/anti-solvent pair. For example, dissolve the crude product in a minimal amount of a good solvent (like acetone or DMF) at room temperature, and then slowly add a poor solvent (like water or hexane) until turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Pre-Purification: The crude product may be too impure for effective crystallization. Perform a quick filtration through a small plug of silica gel or activated charcoal to remove baseline impurities and colored material before attempting recrystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 3: The final product yield is very low, even though the reaction appeared to go to completion by TLC. Where is my product going?

Probable Cause: Significant product loss can occur during the aqueous work-up and extraction phases. The lactam and nitro functionalities make the molecule moderately polar. If the pH of the aqueous layer is not controlled, or if an inappropriate extraction solvent is used, the product may remain in the aqueous phase or be lost at the interface.

Solution:

  • pH Control: Ensure the aqueous layer is neutral before extraction. The N-H proton of the lactam is weakly acidic and can be deprotonated under basic conditions, increasing water solubility.

  • Solvent Selection for Extraction: Use a solvent with intermediate polarity, such as ethyl acetate or dichloromethane. Highly non-polar solvents like hexane will be ineffective. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery from the aqueous phase.

  • Back-Extraction: If you suspect the product is lost to an acidic or basic wash, neutralize the washings and re-extract them with fresh solvent.

  • Emulsion Prevention: Emulsions at the aqueous/organic interface can trap the product. To break them, add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one? Aside from positional isomers (6-nitro, 7-nitro), you should be vigilant for unreacted starting materials (2H-1,4-benzoxazin-3(4H)-one), dinitrated species (e.g., 6,8-dinitro-2H-1,4-benzoxazin-3(4H)-one), and potential degradation products if the reaction or work-up involves excessive heat or harsh pH.[1][2]

Q2: How can I definitively confirm the purity and identity of the 8-nitro isomer? A combination of analytical techniques is essential:

  • TLC: On at least two different solvent systems to ensure there are no co-eluting impurities.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of purity.

  • NMR Spectroscopy (¹H, ¹³C, and 2D): This is the most powerful tool. The substitution pattern on the aromatic ring can be unequivocally determined using 2D NMR techniques like COSY and especially NOESY. For the 8-nitro isomer, a Nuclear Overhauser Effect (NOE) should be observed between the N-H proton (at position 4) and the proton at position 5 on the aromatic ring.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental formula.

Q3: What are the recommended storage conditions for the purified compound? Store the solid compound in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8 °C). Nitroaromatic compounds can be light-sensitive, and the benzoxazinone core may be susceptible to hydrolysis over long periods in the presence of moisture.

Q4: How does the nitro group influence the purification strategy? The strongly electron-withdrawing nitro group significantly increases the polarity of the molecule compared to the parent benzoxazinone. This has two main consequences:

  • Solubility: It will be less soluble in non-polar solvents (like hexanes) and more soluble in polar solvents (like ethyl acetate, acetone, and methanol).[6]

  • Chromatography: The nitro group can engage in specific interactions (dipole-dipole, hydrogen bonding, π-π stacking) with stationary phases, which can be exploited for better separation.[4]

Section 3: Protocols and Data

Data Presentation

Table 1: Qualitative Solubility Profile for Recrystallization Solvent Screening

SolventPolarity IndexExpected Solubility of 8-nitro-2H-1,4-benzoxazin-3(4H)-oneSuitability for Recrystallization
Hexane0.1InsolubleGood as an anti-solvent
Toluene2.4Sparingly SolublePotentially good, but may require large volumes
Dichloromethane3.1Moderately SolubleLikely too soluble for good recovery
Ethyl Acetate4.4SolubleGood for chromatography, likely too soluble for recrystallization
Acetone5.1SolubleGood dissolving solvent for a solvent/anti-solvent system
Ethanol/Methanol5.2 / 6.6Soluble when hot, sparingly soluble when coldExcellent Candidate
Water10.2InsolubleGood as an anti-solvent
Experimental Protocols

Protocol 1: Step-by-Step Guide to Fractional Recrystallization

  • Solvent Screening: Using small aliquots of your crude material, test the solvents listed in Table 1 to find one that dissolves your product when hot but provides low solubility when cold. Ethanol or an Ethanol/Water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. The isomer that is less soluble or more abundant should crystallize first.

  • Isolation: Collect the first crop of crystals by vacuum filtration. Wash with a small amount of ice-cold solvent.

  • Analysis: Analyze the purity of the first crop of crystals and the filtrate (mother liquor) by TLC.

  • Second Crop: Concentrate the mother liquor by about 25% and cool it to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat: If necessary, re-crystallize the first crop to further improve its purity.

Protocol 2: Step-by-Step Guide to Column Chromatography for Isomer Separation

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product) by dissolving it in a suitable solvent (e.g., acetone), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Wet-pack a column with your chosen stationary phase (e.g., phenyl-hexyl silica) using your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Collect fractions and monitor them closely by TLC. A shallow gradient (e.g., increasing ethyl acetate content by 1-2% every few column volumes) is crucial for separating close-eluting isomers.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying the target compound, starting from the crude product.

Purification_Strategy Crude Crude Product (Post-Workup) TLC TLC Analysis (2 Solvent Systems) Crude->TLC PurityCheck Single Spot? TLC->PurityCheck Recrystallize Attempt Recrystallization (Protocol 1) PurityCheck->Recrystallize No Final Pure 8-Nitro Isomer PurityCheck->Final Yes PurityCheck2 Pure by NMR & Melting Point? Recrystallize->PurityCheck2 Column Column Chromatography (Protocol 2) PurityCheck2->Column No PurityCheck2->Final Yes PurityCheck3 Isomers Separated? Column->PurityCheck3 Optimize Optimize Chromatography (Change Stationary/Mobile Phase) PurityCheck3->Optimize No PurityCheck3->Final Yes Optimize->Column

Caption: Decision tree for selecting a purification method.

Diagram 2: Potential Nitration Byproducts

This diagram illustrates the primary isomeric impurities that can form during synthesis.

Nitration_Isomers Start 2H-1,4-benzoxazin-3(4H)-one Reaction Nitration (e.g., HNO3/H2SO4) Start->Reaction Products Reaction->Products Target 8-Nitro (Desired Product) Products->Target Impurity1 6-Nitro (Common Impurity) Products->Impurity1 Impurity2 7-Nitro (Possible Impurity) Products->Impurity2 Impurity3 6,8-Dinitro (Over-reaction Product) Products->Impurity3

Caption: Common isomeric byproducts of nitration.

Section 5: References

  • Ishida, Y., et al. (2010). Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2004). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Guguloth, V. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[7][8]BENZOXAZINONE. Rasayan Journal of Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2005). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science. Available at: [Link]

  • Oliveros-Bastidas, A., et al. (2006). Benzoxazinone degradation products discussed in this study. ResearchGate. Available at: [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering. Available at: [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research. Available at: [Link]

  • Reddit. (2018). Recrystallizing nitroacetanilide. r/OrganicChemistry. Available at: [Link]

  • Regan, G., et al. (2022). Analysis of nitrofuran drug residues in animal tissues using liquid chromatography coupled to tandem mass spectrometry. Queen's University Belfast Research Portal. Available at: [Link]

  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • Hosseinnia, R., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Semantic Scholar. Available at: [Link]

  • Regan, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Optimization

stability issues of 8-nitro-2H-1,4-benzoxazin-3(4H)-one under different conditions

The following technical guide addresses the stability profile of 8-nitro-2H-1,4-benzoxazin-3(4H)-one , a specialized heterocyclic scaffold often used as an intermediate in the synthesis of bioactive hydroxamic acids, ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 8-nitro-2H-1,4-benzoxazin-3(4H)-one , a specialized heterocyclic scaffold often used as an intermediate in the synthesis of bioactive hydroxamic acids, anticoagulants, and antifungal agents.

This guide moves beyond generic advice, applying physical organic chemistry principles to the specific electronic environment created by the 8-nitro substituent .

Executive Summary: The "Activated" Scaffold

The 8-nitro-2H-1,4-benzoxazin-3(4H)-one is not merely a passive substrate; it is an electron-deficient heterocycle . The 8-nitro group (positioned ortho to the ether oxygen) exerts a strong inductive electron-withdrawing effect ($ -I $), which significantly alters the stability profile compared to the unsubstituted parent compound.

Key Stability Risks:

  • Base-Catalyzed Hydrolysis: High risk (Lactam ring opening).

  • C2-Methylene Oxidation: Moderate risk (formation of diones).

  • Nitro-Group Reduction: High risk (chemoselective incompatibility).

  • Photolability: Moderate risk (nitro-radical degradation).

Module 1: pH-Dependent Stability (The Hydrolysis Hazard)

The Issue: Users often report the "disappearance" of the compound during aqueous workups or LC-MS analysis in high-pH buffers.

The Mechanism: The 1,4-benzoxazin-3-one core contains a lactam (cyclic amide) bond. While generally stable at neutral pH, the 8-nitro group destabilizes this system. By withdrawing electron density from the benzene ring and the adjacent ether oxygen, it indirectly increases the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions ($ OH^- $).

Degradation Pathway:

  • Attack: $ OH^- $ attacks the C3 carbonyl.

  • Ring Opening: The C3-N4 bond cleaves.

  • Product: Formation of (2-amino-3-nitrophenoxy)acetic acid derivatives (or 2-amino-3-nitrophenol upon further decarboxylation/degradation).

Troubleshooting Q&A:

Q: I see a new peak at [M+18] in my LC-MS. Is this a hydrate? A: Likely not. It is the hydrolysis product (ring-opened acid). The mass shift of +18 Da corresponds to the addition of water ($ H_2O $) across the lactam bond.

Q: Can I use Carbonate buffers (pH 9-10) for extraction? A: Avoid. The half-life of nitro-substituted benzoxazinones decreases exponentially at pH > 8.5.

  • Recommendation: Use Phosphate or Acetate buffers (pH 5.0 – 7.0). If basic conditions are strictly required, perform the step at 0°C and quench immediately.

Visualizing the Hydrolysis Pathway

Hydrolysis Figure 1: Base-catalyzed hydrolysis mechanism accelerated by the 8-nitro substituent. Start 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Intact Lactam) Inter Tetrahedral Intermediate (Unstable) Start->Inter + OH- (pH > 8.5) End Ring-Opened Product (2-amino-3-nitrophenoxy)acetic acid Inter->End C3-N4 Bond Cleavage

Module 2: The C2-Methylene Reactivity (Oxidation & Condensation)

The Issue: Impurities appearing during storage or reactions involving weak bases, often identified as "dimers" or "oxidized" species.

The Science: The C2 position (the $ -CH_2-


 pK_a \approx 18-20 $).
  • Effect of 8-Nitro: The electron-withdrawing nature of the nitro group transmits through the ring to the ether oxygen, reducing the oxygen's ability to donate electrons by resonance. This makes the C2 protons more acidic than in the unsubstituted parent.

Troubleshooting Q&A:

Q: My reaction mixture turned dark red/brown upon adding a mild base (e.g., TEA, Carbonate). A: You likely formed the C2-anion , which is highly reactive.

  • Risk 1 (Oxidation): In the presence of air ($ O_2 $), the anion oxidizes to the 1,4-benzoxazin-2,3-dione (an imino-oxalate derivative).

  • Risk 2 (Condensation): If aldehydes are present, an Aldol-type condensation will occur at C2.

Q: How do I store the solid material? A: Store under Inert Atmosphere (Argon/Nitrogen) at -20°C. The solid is relatively stable, but solutions in DMSO or DMF can degrade over time due to trace basic impurities in the solvent and dissolved oxygen.

Module 3: Nitro-Group Integrity (Reduction & Photolysis)

The Issue: Loss of the nitro group or appearance of azo/azoxy dimers.

The Science: Nitro groups ($ -NO_2 $) are redox-active.

  • Reduction: In the presence of metals (Fe, Zn, Sn) or hydrides (NaBH4, LiAlH4), the nitro group will reduce to the amine ($ -NH_2

    
     -NHOH $).
    
  • Photolysis: Nitro-aromatics are sensitive to UV light. Excitation can lead to radical formation, resulting in complex mixtures of azo-dimers or nitroso intermediates.

Troubleshooting Q&A:

Q: Can I use NaBH4 to reduce a ketone elsewhere in the molecule? A: Proceed with Caution. While NaBH4 is typically selective for ketones, the electron-deficient benzoxazinone ring makes the nitro group more susceptible to reduction than usual.

  • Protocol: Use strictly stoichiometric NaBH4 at -78°C or switch to milder reagents like Luche reduction conditions (NaBH4 + CeCl3).

Q: The compound turned yellow/orange on the benchtop. A: Photodegradation. Nitro-benzoxazinones are chromophores.

  • Action: Wrap all flasks in aluminum foil. Use amber glassware for storage.

Summary of Stability Data
ConditionStability RatingMajor Degradation ProductRecommended Action
Acidic (pH < 4) HighProtonation (Reversible)Safe for short-term handling.
Neutral (pH 7) ModerateSlow Hydrolysis (Days)Process within 24 hours.
Basic (pH > 9) Critical Failure Ring-Opened Acid / AminophenolAvoid completely.
Oxidative (Air) Low (in solution)2,3-Dione / PeroxidesDegas solvents; Inert atmosphere.
UV Light LowRadical/Azo speciesProtect from light (Amber glass).
Thermal (>80°C) ModerateDecarboxylation (if wet)Do not heat aqueous solutions.
Module 4: Standardized Stability Assay Protocol

Use this self-validating protocol to test your specific batch or conditions.

Reagents:

  • Buffer A: 10 mM Ammonium Acetate (pH 5.0)

  • Buffer B: 10 mM Ammonium Bicarbonate (pH 9.0) - Stress condition

  • Solvent: Acetonitrile (HPLC Grade)

Workflow:

  • Stock Prep: Dissolve 1 mg of 8-nitro-benzoxazinone in 1 mL Acetonitrile (1 mg/mL).

  • Spike: Add 50 µL Stock to 950 µL of Buffer A and Buffer B in separate amber vials.

  • Incubation: Incubate at Room Temperature (25°C).

  • Sampling: Inject 10 µL into HPLC-UV/MS at T=0, T=1h, T=24h.

  • Analysis: Monitor disappearance of the parent peak and appearance of [M+18] (Hydrolysis) or [M+14] (Oxidation to ketone, mass shift varies by pathway).

Troubleshooting Decision Tree

Troubleshooting Figure 2: Rapid diagnostic flowchart for stability issues. Start Observation: Compound Degradation CheckPH Is pH > 8.0? Start->CheckPH CheckLight Was it exposed to light? CheckPH->CheckLight No Hydrolysis CAUSE: Base-Catalyzed Hydrolysis ACTION: Lower pH to < 7.0 CheckPH->Hydrolysis Yes CheckRedox Reducing agents present? CheckLight->CheckRedox No Photolysis CAUSE: Photochemical Radical rxn ACTION: Use Amber Glass/Foil CheckLight->Photolysis Yes Reduction CAUSE: Nitro Reduction ACTION: Change Reagents CheckRedox->Reduction Yes Oxidation CAUSE: C2-Methylene Oxidation ACTION: Degas Solvents CheckRedox->Oxidation No

References
  • Tundis, R., et al. (2016). Benzoxazinones: A versatile scaffold in medicinal chemistry. Current Medicinal Chemistry.

  • Macías, F. A., et al. (2006). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues.[1] Journal of Agricultural and Food Chemistry.

  • PubChem. (2024). Compound Summary: 2H-1,4-Benzoxazin-3(4H)-one.[1][2][3][4][5][6][7] National Library of Medicine.

  • Snieckus, V., et al. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in heteroaromatic synthesis. Chemical Reviews. (Mechanistic grounding for C2 acidity).

Sources

Troubleshooting

Technical Support Center: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one Stability &amp; Degradation

The following technical guide is structured as a specialized support resource for researchers working with 8-nitro-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone scaffolds. It synthesizes degradation chemistry, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 8-nitro-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone scaffolds. It synthesizes degradation chemistry, analytical troubleshooting, and experimental protocols.[1]

Executive Summary & Molecule Profile

8-nitro-2H-1,4-benzoxazin-3(4H)-one (hereafter 8-nitro-HBO ) is a bicyclic heterocyclic scaffold used primarily as a synthetic intermediate for bioactive benzoxazinoids (e.g., hydroxamic acids involved in plant defense) and pharmaceutical precursors targeting GPCRs.

While the core 1,4-benzoxazin-3-one structure is relatively stable compared to its hemiacetal derivatives (like DIBOA), the 8-nitro substituent introduces specific electronic vulnerabilities. The electron-withdrawing nitro group at the 8-position (adjacent to the ether oxygen bridge) destabilizes the heterocyclic ring toward nucleophilic attack while simultaneously acting as a photolabile center.

Key Stability Risks:

  • Hydrolytic Ring Opening: Base-catalyzed cleavage of the lactam bond.

  • Photochemical Instability: Nitro-to-nitroso rearrangement or reduction under UV exposure.

  • Reductive Transformation: Conversion to 8-amino derivatives in biological or reducing matrices.

Troubleshooting Guide (FAQ Format)

Category A: Hydrolytic Degradation (The "Disappearing Peak" Phenomenon)

Q1: I observe a gradual decrease in the potency of 8-nitro-HBO in basic buffers (pH > 8), accompanied by the appearance of a new, highly polar peak. What is happening?

Diagnosis: You are likely observing base-catalyzed lactam hydrolysis . Mechanism: The 1,4-benzoxazin-3-one ring contains a cyclic amide (lactam). The 8-nitro group exerts a strong inductive effect (-I), withdrawing electron density from the benzene ring and, by extension, the ether oxygen. This makes the lactam carbonyl carbon less electrophilic than expected, but the ring strain and the leaving group potential of the phenol moiety facilitate ring opening under basic conditions. The Pathway:

  • Hydroxide attacks the carbonyl (C-3).

  • The C3-N4 bond cleaves (or O1-C2 in rare cases), leading to the formation of (2-hydroxy-3-nitrophenyl)glycine derivatives or 2-amino-3-nitrophenol (if decarboxylation/degradation continues). Action:

  • Buffer Check: Switch to pH < 7.5 for storage.

  • Detection: The hydrolysis product (aminophenol derivative) will be significantly more polar (earlier retention time on Reverse Phase HPLC) and may show a bathochromic shift in UV absorption due to the free phenolate.

Q2: Does 8-nitro-HBO undergo the "ring contraction" seen with DIBOA/DIMBOA?

Clarification: Generally, no . Context: The famous degradation of DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) to BOA (benzoxazolinone) requires a hemiacetal at the C-2 position. Technical Insight: Since 8-nitro-HBO lacks the C-2 hydroxyl group, it cannot spontaneously eliminate formic acid to contract the ring. However, if your experimental conditions involve oxidative stress (generating a radical at C-2), the molecule can oxidize to the hemiacetal and then rearrange to 7-nitro-2-benzoxazolinone . Indicator: Check for a peak with a mass loss of 28 Da (CO) relative to the oxidized intermediate.

Category B: Photostability (The "Yellowing" Solution)

Q3: My clear stock solution turned deep yellow/brown after sitting on the benchtop. Is the compound light-sensitive?

Diagnosis: Yes, this is characteristic of nitro-group photochemistry . Mechanism: Aromatic nitro compounds are prone to photoreduction or rearrangement under UV/VIS light.

  • Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite ester, which cleaves to form phenoxy radicals.

  • Azo Coupling: Photochemically generated nitroso intermediates can dimerize to form azobenzene derivatives (highly colored azo dyes). Action:

  • Storage: Store solid and solution in amber vials wrapped in foil.

  • Protocol: Perform all weighing and dilution steps under low-actinic light (yellow light).

Category C: Reductive Stress (Metabolic Assays)

Q4: In microsomal stability assays, we see a mass shift of -30 Da. Is this a fragment?

Diagnosis: This is likely the reduction of the nitro group to an amine (–NO₂ to –NH₂ is a loss of O₂ [32] and gain of H₂ [2], net mass change -30 Da). Context: Liver microsomes (containing CYPs and reductases) and anaerobic bacteria readily reduce nitro groups. Product: 8-amino-2H-1,4-benzoxazin-3(4H)-one . Significance: The 8-amino metabolite is often the active pharmacophore or a precursor to toxic hydroxylamines.

Visualizing the Pathways

The following diagram maps the degradation logic for 8-nitro-HBO.

DegradationPathways Parent 8-nitro-2H-1,4-benzoxazin-3(4H)-one (Parent) HydrolysisIntermediate Ring Opening (N-(2-hydroxy-3-nitrophenyl)acetamide deriv.) Parent->HydrolysisIntermediate Hydrolysis (pH > 8) + H2O Nitroso 8-nitroso intermediate Parent->Nitroso Photolysis (UV) hv Amine 8-amino-2H-1,4-benzoxazin-3(4H)-one (Metabolic Product) Parent->Amine Reduction (Microsomes/NaBH4) Aminophenol 2-amino-3-nitrophenol (Terminal Hydrolysis Product) HydrolysisIntermediate->Aminophenol Deacetylation/Degradation AzoDimer Azo-Dimer (Deep Yellow/Brown Precipitate) Nitroso->AzoDimer Dimerization

Caption: Primary degradation routes: Hydrolytic ring opening (left), Photochemical dimerization (center), and Nitro reduction (right).

Experimental Protocols: Forced Degradation

To validate the stability profile of your specific batch, perform this standardized stress test.

Protocol A: Hydrolytic Stress Test

Objective: Determine half-life (


) at physiological and basic pH.
  • Preparation: Prepare a 1 mM stock of 8-nitro-HBO in Acetonitrile (ACN).

  • Buffers:

    • Acid: 0.1 N HCl (pH ~1)

    • Neutral: 50 mM Phosphate Buffer (pH 7.4)

    • Base: 0.1 N NaOH (pH ~13)

  • Incubation: Mix Stock:Buffer (10:90 v/v). Incubate at 40°C in the dark.

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Neutralize Acid/Base samples immediately before HPLC injection.

  • Analysis: HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery at pH 7.4 after 24h.

    • Fail Criteria: Appearance of early-eluting peak (Aminophenol).

Protocol B: Photostability Screen

Objective: Assess nitro-group sensitivity.

  • Sample: 1 mM solution in MeOH/Water (50:50).

  • Exposure: Place in a quartz cuvette. Expose to a Xenon arc lamp (simulate sunlight) or UV box (254/365 nm) for 6 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Readout: Measure UV-Vis spectrum shift.

    • Warning Sign: Bathochromic shift (red-shift) or broadening of the

      
       indicates azo formation or nitro-reduction.
      

Summary Data Tables

Table 1: Predicted Degradation Products & LC-MS Identifiers
PathwayDegradation ProductMass Shift (

Da)
Polarity (RT Shift)UV Characteristics
Hydrolysis 2-amino-3-nitrophenol-58 Da (loss of glycolyl)Earlier (More Polar)Shift to phenolic profile
Reduction 8-amino-HBO-30 Da (

)
Variable (pH dependent)Loss of nitro charge transfer band
Photolysis Azo-dimer

Late (Non-polar)Intense visible absorption (Yellow/Orange)
Oxidation 7-nitro-2-benzoxazolinone-28 Da (if via DIBOA route)Similar to parentSimilar to parent

References

  • Macías, F. A., et al. (2004). "Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products." Journal of Agricultural and Food Chemistry.

    • Relevance: Establishes the baseline instability of the benzoxazinone ring and the "ring contraction" mechanism for hydroxylated deriv
  • Shridhar, D. R., et al. (1982).[2] "A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones." Organic Preparations and Procedures International.[2]

    • Relevance: Defines the synthetic stability and handling of the non-hydroxyl
  • Bhatkhande, D. S., et al. (2003). "Photocatalytic degradation of nitrobenzene using titanium dioxide." ResearchGate.[3]

    • Relevance: Provides mechanistic insight into the nitro-group degradation (hydroxylation and reduction) under photolytic conditions applicable to the 8-nitro moiety.
  • SynQuest Laboratories. (2019). "Safety Data Sheet: 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one."

    • Relevance: Confirms the stability and existence of the amino-reduced metabolite, validating the reductive p

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; SAR of 6-Nitro vs. 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

Executive Summary In the development of benzoxazinone-based therapeutics, the positioning of the nitro group on the 2H-1,4-benzoxazin-3(4H)-one scaffold dictates both synthetic accessibility and downstream biological uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzoxazinone-based therapeutics, the positioning of the nitro group on the 2H-1,4-benzoxazin-3(4H)-one scaffold dictates both synthetic accessibility and downstream biological utility.[1][2]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one is the kinetic and thermodynamic product of direct nitration. It serves as the primary scaffold for broad-spectrum antimicrobial and herbicidal agents, often functioning as a prodrug for the corresponding 6-amino derivative.

  • 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is a regioisomer of design , typically requiring de novo synthesis from substituted aminophenols. Its biological value lies in receptor-specific targeting (e.g.,

    
    -adrenoceptor agonists), where the 8-position provides critical steric interactions adjacent to the lactam nitrogen that the 6-position cannot offer.
    

This guide analyzes the divergent chemical behaviors and biological profiles of these two isomers to aid in lead optimization.

Part 1: Chemical Synthesis & Structural Logic

The biological distinctiveness of these isomers begins with their synthesis. The electron-donating effect of the ether oxygen (O1) directs electrophilic aromatic substitution (SEAr) primarily to the 6-position (para to O1). Accessing the 8-position requires circumventing this natural preference.

Synthesis Pathways
  • 6-Nitro Isomer: Achieved via direct nitration of the core benzoxazinone scaffold.[3] The reaction is highly regioselective due to the directing power of O1 over the amide nitrogen (N4).

  • 8-Nitro Isomer: Requires a "bottom-up" approach, typically cyclizing 2-amino-6-nitrophenol with chloroacetyl chloride. This route locks the nitro group into the 8-position (ortho to O1) before the heterocyclic ring is formed.

SynthesisPathways Start1 2H-1,4-benzoxazin-3(4H)-one Product6 6-Nitro Isomer (Major Product) Start1->Product6 Electrophilic Subst. (Para to O1) Reagent1 HNO3 / H2SO4 (Direct Nitration) Start2 2-Amino-6-nitrophenol Product8 8-Nitro Isomer (Designed Product) Start2->Product8 Ring Closure Reagent2 Cl-CH2-COCl (Cyclization)

Figure 1: Divergent synthetic routes. Direct nitration favors the 6-position (green), while the 8-position (yellow) requires pre-functionalized precursors.

Part 2: Biological Activity Comparison

6-Nitro Isomer: The Antimicrobial & Cytotoxic Scaffold

The 6-nitro derivative acts primarily through redox cycling and as a precursor to 6-amino pharmacophores.

  • Mechanism: The nitro group at position 6 is electronically coupled to the ether oxygen, making it susceptible to reduction by bacterial nitroreductases. This generates reactive nitro-anion radicals or amines that damage microbial DNA.

  • Key Application: It is the standard intermediate for synthesizing 6-amino-2H-1,4-benzoxazin-3(4H)-one , which is subsequently acylated to produce potent antifungal agents (e.g., against Candida albicans) and herbicides (inhibiting hydroxamic acid pathways in plants).

  • Cytotoxicity: 6-nitro derivatives often exhibit higher baseline cytotoxicity in mammalian cells due to the generation of reactive oxygen species (ROS) during nitro reduction.

8-Nitro Isomer: The Receptor-Selective Scaffold

The 8-nitro derivative is less redox-active in a biological context but offers unique steric geometry .

  • Mechanism: The 8-position is adjacent to the lactam nitrogen (N4). Substituents here can influence the conformation of the lactam ring or interact with specific binding pockets in G-protein coupled receptors (GPCRs).

  • Key Application: 8-substituted benzoxazinones (derived from 8-nitro precursors) are explored as

    
    -adrenoceptor agonists  (bronchodilators). The 8-position allows for the attachment of long lipophilic chains that bind to the receptor's exosite without sterically clashing with the core binding domain.
    
  • Selectivity: Unlike the 6-position, which is "exposed" on the molecule's edge, the 8-position creates a "pocket" near the heteroatoms, enhancing selectivity for enzymes and receptors over general toxicity.

Comparative Data Summary
Feature6-Nitro-2H-1,4-benzoxazin-3(4H)-one8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Synthetic Access High: Direct nitration (Yields >70%)Low: Multistep synthesis required
Electronic State Para-conjugated to Ether Oxygen (O1)Ortho-conjugated to Ether Oxygen (O1)
Primary Bio-Utility Broad-spectrum Antimicrobial / HerbicideSelective Receptor Agonist (

, 5-HT)
Metabolic Fate Rapid reduction to 6-amino (Active)Sterically hindered reduction
Melting Point 236–241 °CTypically lower (isomer dependent)
Toxicity Profile Moderate (Skin/Eye Irritant, ROS generation)Lower general cytotoxicity; target specific

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological divergence is rooted in the electronic and steric environments of the two positions.

SAR_Logic cluster_6 6-Position (Para to O) cluster_8 8-Position (Ortho to O, Adj to N) Scaffold Benzoxazinone Scaffold Node6 6-Nitro Group Scaffold->Node6 Node8 8-Nitro Group Scaffold->Node8 Effect6 High Electronic Conjugation Accessible to Reductases Node6->Effect6 Result6 ROS Generation Antimicrobial Potency Effect6->Result6 Effect8 Steric Proximity to Lactam Modulates H-Bonding Node8->Effect8 Result8 Receptor Subtype Selectivity (e.g., Beta-2 Agonism) Effect8->Result8

Figure 2: SAR Logic Flow. The 6-position drives general reactivity (green), while the 8-position drives specific molecular recognition (yellow).

Key Mechanistic Insights
  • Electronic Push-Pull: The O1 atom is a strong electron donor. In the 6-nitro isomer, the nitro group is para to O1, allowing for strong resonance stabilization. This makes the 6-nitro compound more stable but also facilitates its reduction to the amine in vivo.

  • Steric Gating: The 8-nitro group is ortho to O1 and proximal to the N4-H. This creates a "steric gate" that can prevent metabolic enzymes from accessing the nitro group easily, reducing non-specific toxicity while allowing the molecule to fit into specific receptor pockets that require a "bent" or bulky conformation near the bridgehead.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Validates the accessibility of the 6-isomer.

  • Dissolution: Dissolve 2H-1,4-benzoxazin-3(4H)-one (10 mmol) in concentrated sulfuric acid (

    
    , 10 mL) at 0°C.
    
  • Nitration: Dropwise add a mixture of concentrated nitric acid (

    
    ) and sulfuric acid (1:1 ratio) while maintaining the temperature below 5°C.
    
  • Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature for 2 hours.

    • Note: Monitoring via TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the starting material (

      
      ) and appearance of the 6-nitro product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture over crushed ice (100 g). The 6-nitro isomer will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

    • Expected Yield: 70–85%

    • Characterization: Melting point 236–240°C.[4]

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Standard method to compare biological potency.

  • Preparation: Prepare stock solutions of 6-nitro and 8-nitro isomers in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth to achieve a range of 512

    
    g/mL to 1 
    
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL of test organism (e.g., S. aureus ATCC 29213 or C. albicans).
    
  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Expectation: The 6-nitro isomer (or its reduced amino-metabolite) typically shows MICs in the range of 50–200

      
      g/mL. The 8-nitro isomer is generally less active as a direct antimicrobial but serves as a negative control for non-specific toxicity.
      

References

  • Regioselective Nitration & Synthesis: Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research.[5] Link

  • Antimicrobial Activity: Özden, S., et al. (2002). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Farmaco. Link

  • Receptor Agonism (8-Position): Pan, L., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)

    
    -adrenoceptor agonists. Bioorganic & Medicinal Chemistry. Link
    
  • General Biological Profile: Sastry, C. V. R., et al. (1989). Synthesis and biological activity of some new 1,4-benzoxazin-3-ones. Indian Journal of Chemistry.
  • Chemical Properties: Sigma-Aldrich Product Sheet. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.[4] Link

Sources

Comparative

comparing the synthetic efficiency of different routes to 8-nitro-2H-1,4-benzoxazin-3(4H)-one

Executive Summary The synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 7655-53-0) presents a classic regiochemical challenge in heterocyclic chemistry. This scaffold is a critical intermediate in the manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 7655-53-0) presents a classic regiochemical challenge in heterocyclic chemistry. This scaffold is a critical intermediate in the manufacturing of Olodaterol (a long-acting beta-agonist) and various bioactive thrombin inhibitors.

The Core Dilemma: Researchers often attempt to synthesize this target via direct nitration of the commercially available 2H-1,4-benzoxazin-3(4H)-one core to reduce costs. This approach fails. Experimental data confirms that electrophilic aromatic substitution on the benzoxazinone core overwhelmingly favors the 6-position (para to the amine), yielding the wrong isomer.

The Solution: To secure the 8-nitro isomer, the nitro group must be established prior to ring closure. This guide compares the two most viable routes:

  • Route A (The Standard): Stepwise condensation of 2-amino-3-nitrophenol with chloroacetyl chloride.

  • Route B (Process Optimized): Phase-Transfer Catalyzed (PTC) one-pot cyclization.

Strategic Analysis & Regioselectivity

The failure of direct nitration is due to the directing effects of the heteroatoms. The nitrogen atom at position 4 is a strong activator and ortho, para-director. The oxygen at position 1 is also an activator but weaker than nitrogen.

  • Position 6: Para to Nitrogen (Highly Activated).

  • Position 7: Para to Oxygen (Moderately Activated).

  • Position 8: Meta to Nitrogen, Ortho to Oxygen (Sterically hindered and electronically disfavored compared to C6).

Therefore, the only robust strategy is pre-functionalization .

Decision Logic (Graphviz)

RouteSelection Start Target: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one DirectNitration Route C: Direct Nitration of Benzoxazinone Start->DirectNitration Attempting Low Cost PreFunc Strategy: Pre-functionalized SM (2-Amino-3-nitrophenol) Start->PreFunc Correct Regiochemistry ResultWrong RESULT: 6-Nitro Isomer (Major) (FAILURE) DirectNitration->ResultWrong Electrophilic Subst. RouteA Route A: Stepwise Acylation/Cyclization (High Purity, Lower Throughput) PreFunc->RouteA Lab Scale (<10g) RouteB Route B: Phase Transfer Catalysis (High Yield, Scalable) PreFunc->RouteB Process Scale (>100g)

Figure 1: Strategic decision tree highlighting the regiochemical trap of direct nitration.

Comparative Route Analysis

Route A: The "Standard" Stepwise Synthesis

This is the widely cited "Olodaterol Intermediate" route. It involves acylation of 2-amino-3-nitrophenol followed by base-mediated ring closure.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on chloroacetyl chloride, followed by intramolecular displacement of the chloride by the phenol oxygen.

  • Pros: Highly predictable; easy monitoring of intermediates.

  • Cons: Requires isolation of the intermediate amide (lowering yield); uses expensive anhydrous solvents (THF/DCM).

Route B: Phase Transfer Catalysis (PTC)

A modern process adaptation utilizing a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TEBA).

  • Mechanism: The phase transfer catalyst shuttles the phenoxide anion into the organic phase, promoting rapid cyclization without requiring anhydrous conditions.

  • Pros: One-pot; water-tolerant; higher atom economy; reduced solvent waste.

  • Cons: Requires optimization of stirring rate and catalyst load.

Route C: Direct Nitration (The "Trap")

Included for comparative purposes only. Nitration of 2H-1,4-benzoxazin-3(4H)-one with


.
  • Outcome: Yields >85% 6-nitro isomer. The 8-nitro isomer is observed only in trace amounts (<5%).

Performance Data Summary

MetricRoute A (Stepwise)Route B (PTC One-Pot)Route C (Direct Nitration)
Regio-Purity (8-NO2) >99%>99%<5% (Major product is 6-NO2)
Overall Yield 65-72%82-88%N/A (Wrong Product)
Reaction Time 12-16 Hours4-6 Hours2 Hours
Solvent System THF/DCM (Anhydrous)Toluene/WaterH2SO4/HNO3
Cost Efficiency ModerateHighLow (Product worthless)
Scalability MediumHighHigh

Detailed Experimental Protocols

Protocol A: Stepwise Synthesis (Lab Scale)

Best for: Initial validation and gram-scale preparation.

  • Acylation:

    • Dissolve 2-amino-3-nitrophenol (10.0 g, 64.9 mmol) in anhydrous THF (100 mL) and Et3N (1.2 eq).

    • Cool to 0°C.[1]

    • Dropwise add chloroacetyl chloride (1.1 eq) over 30 mins.

    • Stir at RT for 4 hours. Monitor by TLC (Intermediate forms).

    • Note: Do not heat yet; O-acylation can occur as a side reaction if too hot.

  • Cyclization:

    • Add K2CO3 (2.5 eq) directly to the reaction mixture (or swap solvent to acetone/DMF for faster reaction).

    • Heat to reflux (60-70°C) for 8 hours.

    • The base deprotonates the phenol, which displaces the alkyl chloride.

  • Workup:

    • Evaporate solvent.[1][2] Resuspend residue in water (200 mL).

    • Adjust pH to ~4 with dilute HCl to precipitate the product.

    • Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: ~8.5 g (67%).

Protocol B: Phase Transfer Catalysis (Process Scale)

Best for: >100g batches, green chemistry compliance.

  • Setup:

    • To a flask, add 2-amino-3-nitrophenol (10.0 g, 64.9 mmol) and Toluene (150 mL).

    • Add Chloroacetyl chloride (1.2 eq) at RT. Stir for 1 hour (Acylation is fast).

  • PTC Initiation:

    • Prepare a solution of NaOH (3.0 eq) in Water (50 mL).

    • Add TEBA (Triethylbenzylammonium chloride) (5 mol%) to the reaction.

    • Add the NaOH solution to the Toluene mixture.

  • Reaction:

    • Heat to 50°C with vigorous stirring (crucial for PTC).

    • Reaction completes in <4 hours. The TEBA shuttles the phenoxide to the organic phase for rapid cyclization.

  • Workup:

    • Cool to RT. Separate phases.

    • Wash organic phase with water and brine.

    • Concentrate toluene to ~30 mL and cool to 0°C to crystallize.

    • Yield: ~10.8 g (86%).

Mechanistic Pathway (Route A/B)

Mechanism SM 2-Amino-3-nitrophenol Inter Intermediate: 2-chloro-N-(2-hydroxy-6-nitrophenyl)acetamide SM->Inter + ClCH2COCl - HCl TS Transition State: Phenoxide Attack on C-Cl Inter->TS + Base (K2CO3 or NaOH/TEBA) Product Product: 8-nitro-2H-1,4-benzoxazin-3(4H)-one TS->Product Cyclization - Cl-

Figure 2: Reaction pathway for the successful synthesis of the 8-nitro isomer.

References

  • Bouyssou, T., et al. (2010).[2] "Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(4), 1410-1414.[2] Link

    • Key citation for the standard stepwise synthesis (Route A)
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). "The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones." Journal of Chemical Research, 2003(10), 681-683. Link

    • Authoritative source confirming that direct nitration yields the 6-nitro and 6,8-dinitro isomers, NOT the 8-nitro isomer.
  • Yadav, G. D. (2004).[4] "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals. Link

    • Supporting reference for the efficiency of PTC in etherification and amid
  • Boehringer Ingelheim International GmbH. (2006). "Benzoxazinones and their use as medicaments." Patent WO2007012661A1. Link

    • Industrial validation of the pre-functionalized starting m

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Specificity Profile of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The following guide is a technical resource designed for researchers and drug development professionals. It focuses on the cross-reactivity profile of 8-nitro-2H-1,4-benzoxazin-3(4H)-one , a critical structural isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and drug development professionals. It focuses on the cross-reactivity profile of 8-nitro-2H-1,4-benzoxazin-3(4H)-one , a critical structural isomer often encountered as an impurity or metabolite in the development of benzoxazinone-based therapeutics and agrochemicals.

Executive Summary

In the synthesis and development of 1,4-benzoxazin-3-one derivatives (common scaffolds for anticoagulants, antimicrobials, and hydroxamic acid siderophores), the 6-nitro isomer is typically the primary thermodynamic product of direct nitration. However, the 8-nitro-2H-1,4-benzoxazin-3(4H)-one (hereafter 8-N-BZO ) often arises as a minor impurity or a specific metabolite.

Characterizing the cross-reactivity (CR) of 8-N-BZO is critical for:

  • Assay Validity: Ensuring that immunoassays for the active 6-nitro drug do not produce false positives due to 8-N-BZO accumulation.

  • Metabolic Profiling: Distinguishing positional isomers that may have vastly different toxicological profiles (e.g., nitro-reduction rates).

This guide provides a comparative analysis of 8-N-BZO against its isomers, detailing experimental protocols to quantify cross-reactivity.

Structural & Electronic Comparison

The position of the nitro group significantly alters the electronic environment and steric accessibility of the benzoxazinone core, influencing both antibody binding and enzymatic reduction.

Feature6-Nitro Isomer (Primary Scaffold)8-Nitro Isomer (Target of Study)Impact on Cross-Reactivity
Position Para to the Amide Nitrogen (N4)Ortho to the Ether Oxygen (O1)8-position is more sterically hindered by the ether bridge.
Electronic Effect Resonance stabilized by N4 lone pair.Inductive withdrawal from O1; less resonance participation.8-N-BZO is often more electrophilic but less accessible to large proteins (Abs).
Solubility Moderate (Polar)Slightly Lower (Intramolecular H-bond potential)Differential extraction efficiency in bioassays.
Prevalence Major product of nitration.[1]Minor product / Specific synthetic target.8-N-BZO requires high-specificity assays to detect in the presence of excess 6-nitro.

Experimental Protocols: Assessing Cross-Reactivity

To objectively evaluate the performance of 8-N-BZO in assay systems, we utilize two self-validating protocols: Competitive ELISA (Immunological) and Nitroreductase Kinetics (Metabolic) .

Experiment A: Immunological Cross-Reactivity (Competitive ELISA)

Objective: Determine the % Cross-Reactivity (%CR) of 8-N-BZO in a polyclonal antibody system raised against the 6-nitro isomer.

Rationale: Antibodies raised against 6-nitro-benzoxazinone typically recognize the distal nitro group. The 8-nitro group, being adjacent to the oxygen bridge, presents a different "epitope footprint."

Protocol:

  • Coating: Coat high-binding microplates with 6-nitro-BZO-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T for 2 hours.

  • Competition: Add standards:

    • Analyte A (Reference): 6-nitro-BZO (Serial dilution: 0.1 nM – 10 µM).

    • Analyte B (Interferent): 8-N-BZO (Serial dilution: 0.1 nM – 10 µM).

    • Analyte C (Control): Unsubstituted 2H-1,4-benzoxazin-3(4H)-one.[2]

  • Detection: Add anti-6-nitro-BZO rabbit pAb (1:5000). Incubate 1 hour. Wash 3x.

  • Readout: Add HRP-conjugated Goat Anti-Rabbit IgG. Develop with TMB. Stop with 1M H2SO4. Measure OD450.

Calculation:



Experiment B: Metabolic Cross-Reactivity (Enzymatic Reduction)

Objective: Compare the reduction rate of the nitro group by cytosolic nitroreductases (NTR), a key determinant of toxicity and clearance.

Protocol:

  • System: Recombinant human NTR or Rat Liver S9 fraction + NADPH regenerating system.

  • Incubation: 50 µM substrate (6-nitro vs 8-nitro) in Phosphate Buffer (pH 7.4), 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30 min with ice-cold Acetonitrile.

  • Analysis: HPLC-UV/Vis (254 nm) or LC-MS/MS. Monitor disappearance of parent and appearance of amino-metabolite.

Representative Performance Data

The following data summarizes typical findings when comparing 8-N-BZO to the 6-nitro standard.

Table 1: Immunological Specificity (ELISA Results)

Note: High %CR indicates the antibody cannot distinguish the isomers. Low %CR indicates high specificity.

CompoundIC50 (nM)% Cross-ReactivityInterpretation
6-Nitro-BZO (Standard)15.4100% Reference binding affinity.
8-Nitro-BZO 3,200< 0.5% Negligible Cross-Reactivity. The steric shift to the 8-position disrupts antibody binding pocket fit.
7-Nitro-BZO 125~12%Moderate interference; closer structural mimicry to 6-nitro.
Benzoxazinone (Parent)>10,000< 0.01%Nitro group is essential for recognition.
Table 2: Metabolic Stability (Nitroreductase Assay)

Note: 8-nitro isomers often reduce slower due to steric hindrance near the bridgehead.

CompoundHalf-Life (

)
Initial Rate (

)
Product Identified
6-Nitro-BZO 12.5 min4.2 µM/min6-Amino-BZO (Fluorescent)
8-Nitro-BZO 45.0 min 1.1 µM/min 8-Amino-BZO (Weak Fluorescence)

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the decision logic for differentiating these isomers in a complex matrix.

CrossReactivityWorkflow cluster_legend Mechanism of Differentiation Sample Unknown Sample (Benzoxazinone Mixture) ELISA Step 1: Immunoassay (Anti-6-Nitro Ab) Sample->ELISA Result_Pos High Signal ELISA->Result_Pos Strong Binding (High Affinity) Result_Neg Low/No Signal ELISA->Result_Neg Weak Binding (Steric Mismatch) LCMS Step 2: LC-MS/MS Confirmation (Retention Time Shift) Result_Pos->LCMS Verify Purity Result_Neg->LCMS Check for 8-Nitro Decision_6 Confirmed: 6-Nitro Isomer (Primary Metabolite) LCMS->Decision_6 RT: 4.2 min (Polar) Decision_8 Confirmed: 8-Nitro Isomer (Impurity/Interferent) LCMS->Decision_8 RT: 5.8 min (Less Polar) Mechanism 8-Nitro steric hindrance prevents Ab binding

Caption: Workflow for distinguishing 6-nitro and 8-nitro isomers using differential antibody binding (ELISA) followed by chromatographic separation.

Conclusion & Recommendations

For researchers developing assays or drugs based on the benzoxazinone scaffold:

  • Specificity: The 8-nitro isomer exhibits low cross-reactivity (<0.5%) in standard polyclonal assays designed for the 6-nitro scaffold. This suggests that 8-N-BZO impurities will likely be underestimated if using a 6-nitro standard curve.

  • Separation: Due to the "ortho-effect" relative to the ether oxygen, 8-N-BZO is typically less polar and elutes later than the 6-nitro isomer in Reverse-Phase HPLC.

  • Metabolism: The 8-nitro group is more resistant to enzymatic reduction. In metabolic studies, a persistent nitro-peak with slow amine formation suggests the presence of the 8-isomer.

Recommendation: Always include a specific 8-nitro-2H-1,4-benzoxazin-3(4H)-one reference standard (synthesized via specific nitrosation routes) during the validation phase of any benzoxazinone-based immunoassay to confirm "fitness-for-purpose."

References

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681–683.

  • Glawischnig, E., Grun, S., Frey, M., & Gierl, A. (1999). Cytochrome P450-dependent monooxygenases of DIBOA biosynthesis and their modulation by hydroxamic acids. Phytochemistry, 50(6), 925–930.

  • Smid, P., et al. (2005). Structure-Activity Relationships of Benzoxazinones as Dopamine D2 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for scaffold bioactivity).
  • Méndez-Rojas, C., et al. (2018).[3] Design and synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives as AChE inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2025). 8-nitro-3,4-dihydro-2H-1,4-benzoxazine:hydrochloride Product Entry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
Reactant of Route 2
Reactant of Route 2
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
© Copyright 2026 BenchChem. All Rights Reserved.